molecular formula C8H9N3S B12590250 2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine

2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine

Cat. No.: B12590250
M. Wt: 179.24 g/mol
InChI Key: GQYIXMIBWBMDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylthieno[2,3-d]pyrimidin-4-amine is a high-purity chemical compound supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any veterinary use. Thieno[2,3-d]pyrimidines are a privileged scaffold in medicinal chemistry, recognized as bioisosteres of biological nitrogenous bases like uracil and adenosine, which underlines their significant potential in drug discovery . This core structure is of high pharmacological interest for designing novel anti-proliferative agents. Research indicates that structurally analogous 2-alkyl-substituted-4-aminothieno[2,3-d]pyrimidines demonstrate potent and selective activity against breast cancer cell lines, including MCF-7 and MDA-MB-231, by inducing cell cycle arrest in specific phases . Furthermore, the thienopyrimidine scaffold is a promising basis for developing new antimicrobial agents, with studies showing that novel derivatives exhibit good activity against various bacterial and fungal strains . The compound serves as a versatile building block for further chemical exploration and optimization, enabling researchers to investigate intermolecular interactions and energetics that are crucial for crystal engineering and understanding structure-activity relationships . Its well-defined structure allows for synthetic diversification to create new derivatives for screening against a broad range of biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

2,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H9N3S/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3,(H2,9,10,11)

InChI Key

GQYIXMIBWBMDGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2S1)C)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethylthieno 2,3 D Pyrimidin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR

Proton NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the analysis of thieno[2,3-d]pyrimidine (B153573) derivatives, ¹H NMR spectra provide characteristic signals that confirm the presence of the core structure and its substituents. For instance, in a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, the protons of the amino group were observed at approximately 7.3–7.4 ppm. nih.gov For the derivative (2-Amino-4-chlorothieno[2,3-d]pyrimidin-6-yl)methanol, the amino protons (NH₂) present as a broad singlet at 7.20 ppm, while the proton on the thiophene (B33073) ring (C5-H) appears as a triplet at 7.04 ppm. lmaleidykla.lt In another complex derivative, N,N′-bis(5,6,7,8-tetrahydrobenzo ekb.egthegoodscentscompany.comthieno[2,3-d]pyrimidin-4-yl)methanediamine, the proton on the pyrimidine (B1678525) ring gives a sharp singlet at δ 8.38 ppm. mdpi.com

Proton EnvironmentCompound TypeChemical Shift (δ) ppmReference
Pyrimidine-HN,N′-bis(5,6,7,8-tetrahydrobenzo ekb.egthegoodscentscompany.comthieno[2,3-d]pyrimidin-4-yl)methanediamine8.38 (s) mdpi.com
NH (Amine/Amide)N,N′-bis(5,6,7,8-tetrahydrobenzo ekb.egthegoodscentscompany.comthieno[2,3-d]pyrimidin-4-yl)methanediamine7.34 (t) mdpi.com
NH₂ (Amino)(2-Amino-4-chlorothieno[2,3-d]pyrimidin-6-yl)methanol7.20 (br. s) lmaleidykla.lt
Thiophene-H (C5-H)(2-Amino-4-chlorothieno[2,3-d]pyrimidin-6-yl)methanol7.04 (t) lmaleidykla.lt
CH₂ (linker)N,N′-bis(5,6,7,8-tetrahydrobenzo ekb.egthegoodscentscompany.comthieno[2,3-d]pyrimidin-4-yl)methanediamine5.29 (t) mdpi.com

¹³C NMR

Carbon EnvironmentCompound TypeChemical Shift (δ) ppmReference
Thieno[2,3-d]pyrimidine CoreN,N′-bis(5,6,7,8-tetrahydrobenzo ekb.egthegoodscentscompany.comthieno[2,3-d]pyrimidin-4-yl)methanediamine115.8 - 164.9 mdpi.com
Thieno[2,3-d]pyrimidine Core(2-Amino-4-chlorothieno[2,3-d]pyrimidin-6-yl)methanol115.7 - 171.8 lmaleidykla.lt
Thieno[2,3-d]pyrimidine CoreN-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine115.4 - 166.2 scielo.br
CH₂ (linker)N,N′-bis(5,6,7,8-tetrahydrobenzo ekb.egthegoodscentscompany.comthieno[2,3-d]pyrimidin-4-yl)methanediamine47.5 mdpi.com
CH₂OH(2-Amino-4-chlorothieno[2,3-d]pyrimidin-6-yl)methanol59.5 lmaleidykla.lt

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound, thereby confirming its molecular formula. Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are commonly employed. For instance, the FAB mass spectrum for N,N′-bis(5,6,7,8-tetrahydrobenzo ekb.egthegoodscentscompany.comthieno[2,3-d]pyrimidin-4-yl)methanediamine showed a protonated molecular ion peak [MH]⁺ at m/z = 423, corresponding to the molecular formula C₂₁H₂₂N₆S₂. mdpi.com ESI-MS analysis of N-(4-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine showed an [M+H]⁺ peak at m/z 302, matching the calculated value for its formula, C₁₅H₁₃FN₃OS. scielo.br

Beyond molecular weight, MS provides insights into the structure through fragmentation analysis, where the molecular ion breaks down into smaller, characteristic fragments. The fragmentation patterns of thienylamines are influenced by the nature and position of substituents on the ring system. arkat-usa.org

Compound NameMolecular FormulaIonization MethodCalculated MassObserved m/z [Ion]Reference
N,N′-bis(5,6,7,8-tetrahydrobenzo ekb.egthegoodscentscompany.comthieno[2,3-d]pyrimidin-4-yl)methanediamineC₂₁H₂₂N₆S₂FAB422.14423 [MH]⁺ mdpi.com
1,3-bis(5,6,7,8-tetrahydrobenzo ekb.egthegoodscentscompany.comthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dioneC₂₃H₂₀N₆O₂S₂MS476.11476 [M]⁺ mdpi.com
N-(2-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine (B81154)C₁₆H₁₆N₃O₂SESI314.10314 [M+H]⁺ scielo.br
N-(4-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amineC₁₅H₁₃FN₃OSESI302.08302 [M+H]⁺ scielo.br

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For thieno[2,3-d]pyrimidine derivatives, IR spectroscopy readily confirms the presence of key functional groups. The amino group (-NH₂) is unambiguously identified by two N-H stretching vibrations, typically found in the ranges of 3490–3400 cm⁻¹ and 3375–3280 cm⁻¹. nih.gov For example, in N,N′-bis(5,6,7,8-tetrahydrobenzo ekb.egthegoodscentscompany.comthieno[2,3-d]pyrimidin-4-yl)methanediamine, a characteristic NH absorption was observed at 3446 cm⁻¹. mdpi.com The presence of carbonyl groups (C=O), such as in an imidazolidinedione derivative, is confirmed by a strong absorption band around 1752 cm⁻¹. mdpi.com

Functional GroupVibrational ModeObserved Wavenumber (cm⁻¹)Reference
Amine (N-H)Stretching3490 - 3280 nih.gov
Amine/Hydroxyl (NH₂/OH)Stretching3418, 3315 lmaleidykla.lt
Amine (N-H)Stretching3446 mdpi.com
Carbonyl (C=O)Stretching1752 mdpi.com
Amine (NH)Scissoring1640 - 1660 nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation

While spectroscopic methods provide powerful evidence for chemical structure, X-ray crystallography offers the most definitive proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for establishing stereochemistry and understanding intermolecular interactions. Research on related thieno[2,3-d]pyrimidine derivatives, specifically N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its 6-methyl analogue, has utilized X-ray crystallography to great effect. nih.gov The analysis of their crystal structures provided the first definitive confirmation that the thieno[2,3-d]pyrimidine ring system binds in a "folate" mode, a crucial finding for understanding its biological mechanism of action. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to verify the compound's purity and composition. The results are typically considered satisfactory if the experimentally found percentages are within ±0.4% of the calculated values. For several thieno[2,3-d]pyrimidine derivatives, elemental analysis has provided results that are in good agreement with the calculated values, thus confirming their proposed structures. lmaleidykla.ltmdpi.com

Compound NameMolecular FormulaElementCalculated (%)Found (%)Reference
N,N′-bis(5,6,7,8-tetrahydrobenzo ekb.egthegoodscentscompany.comthieno[2,3-d]pyrimidin-4-yl)methanediamineC₂₁H₂₂N₆S₂C59.6959.40 mdpi.com
H5.255.01
N19.8919.99
(2-Amino-4-chlorothieno[2,3-d]pyrimidin-6-yl)methanolC₇H₆ClN₃OSC38.9838.90 lmaleidykla.lt
H2.803.23
N19.4819.14

Computational Chemistry and Molecular Modeling of 2,6 Dimethylthieno 2,3 D Pyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of thieno[2,3-d]pyrimidine (B153573) derivatives. ijcce.ac.irresearchgate.netwjarr.com These studies provide critical insights into molecular geometry, stability of different tautomeric forms, and the distribution of electron density, which are fundamental to understanding the molecule's interaction with biological targets.

For instance, DFT has been employed to optimize the geometry of related 4-amino-thieno[2,3-d]pyrimidine structures and to analyze their most stable conformers. researchgate.netmdpi.com Such analyses have revealed that the 4-amino tautomeric form is generally more stable, which is a crucial consideration for how these molecules interact with biological receptors. mdpi.com These computational methods allow for the calculation of various reactivity parameters. wjarr.com The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the sites most susceptible to electrophilic and nucleophilic attacks, respectively. ijcce.ac.irwjarr.com This information is vital for understanding the chemical reactivity and potential metabolic pathways of the compound.

Detailed research findings from DFT studies on related structures include:

Tautomeric Stability: Investigations into the tautomeric forms of similar 4-amino-thieno[2,3-d]pyrimidines have shown that the amino form is energetically favored over the imino form, which influences the hydrogen bonding patterns essential for receptor binding. mdpi.com

Reactivity Descriptors: Parameters such as chemical hardness, electrophilicity index, and electrostatic potential maps are calculated to quantify the reactivity of the molecule, guiding the design of derivatives with enhanced activity. wjarr.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique extensively used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. For thieno[2,3-d]pyrimidine derivatives, docking simulations have been instrumental in elucidating their binding modes within the active sites of various kinases and other cancer-related targets. nih.govwum.edu.pksemanticscholar.org

Studies have shown that the thieno[2,3-d]pyrimidine scaffold often acts as a hinge-binder. nih.gov The nitrogen atoms within the pyrimidine (B1678525) ring frequently form crucial hydrogen bonds with amino acid residues in the hinge region of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govsemanticscholar.org These interactions are critical for anchoring the inhibitor in the active site and are a key determinant of its inhibitory potency.

For example, in docking studies against EGFR, derivatives of thieno[2,3-d]pyrimidine have demonstrated binding modes similar to known inhibitors, confirming their potential as effective anticancer agents. semanticscholar.org Similarly, docking studies against DNA have been used to assess the potential of these compounds as anticancer drugs, with some derivatives showing high binding affinity. wum.edu.pk

Table 1: Summary of Molecular Docking Studies on Thieno[2,3-d]pyrimidine Derivatives

Target Protein Key Interactions Predicted Binding Affinity (Sample) Reference
VEGFR-2 Hydrogen bonds with hinge region residues IC50 of 0.084 µM for a lead compound nih.gov
EGFR (WT & T790M) Hydrogen bonds with hinge region; hydrophobic interactions IC50 of 37.19 nM (WT) for a lead compound semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thieno[2,3-d]pyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to guide the design of new analogs with improved potency. nih.gov

These models are built using a training set of compounds with known activities. The resulting models can then be used to predict the activity of new, untested compounds. QSAR studies on the closely related thieno[3,2-d]pyrimidine (B1254671) scaffold have successfully generated models with high predictive power. nih.gov The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of how different structural modifications (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields) are likely to influence the biological activity. nih.gov This information is invaluable for rationally designing more potent and selective inhibitors.

Table 2: Example of 3D-QSAR Model Statistics for Thienopyrimidine Derivatives

Model q² (Cross-validated correlation coefficient) r² (Non-cross-validated correlation coefficient) Application Reference
CoMFA 0.436 0.937 Predicting cytotoxic activity against H460 cell line nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing detailed information on the conformational flexibility of ligands and the stability of ligand-protein complexes. Following molecular docking, MD simulations are often performed to validate the predicted binding modes and assess the stability of the interactions over time. nih.govsemanticscholar.org

For thieno[2,3-d]pyrimidine derivatives, MD simulations have been used to confirm that the compound remains stably bound within the active site of its target protein. nih.govsemanticscholar.org By analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period (e.g., 100 nanoseconds), researchers can verify the stability of the complex. nih.govsemanticscholar.org A stable RMSD value for the ligand indicates that it maintains a consistent binding pose, reinforcing the docking results. nih.gov These simulations provide a dynamic picture of the binding event, revealing subtle conformational changes and the persistence of key interactions that are not captured by static docking models.

Pharmacophore Modeling and Virtual Screening for Rational Compound Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. The thieno[2,3-d]pyrimidine scaffold serves as an excellent core for developing such models. nih.govscielo.br

Once a pharmacophore model is established based on a set of active compounds, it can be used as a 3D query to perform virtual screening of large chemical databases. This process helps to identify novel compounds that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. This approach represents a rational strategy for compound design, moving beyond traditional trial-and-error synthesis. For example, a molecular hybridization strategy using the thieno[2,3-d]pyrimidine core has been applied to design new VEGFR-2 inhibitors by ensuring the scaffold occupies the critical hinge region of the enzyme. nih.gov This rational design approach, guided by pharmacophore and docking insights, is a powerful tool for discovering new therapeutic leads. nih.gov

Investigation of Molecular Mechanisms and Biological Target Engagement of 2,6 Dimethylthieno 2,3 D Pyrimidin 4 Amine Analogues

Enzyme Inhibition and Binding Affinity Studies

The biological effects of 2,6-Dimethylthieno[2,3-d]pyrimidin-4-amine analogues are primarily attributed to their ability to inhibit specific enzymes and modulate the function of transport proteins. These interactions are often characterized by high affinity and selectivity, which are crucial for their therapeutic potential.

Thieno[2,3-d]pyrimidine (B153573) derivatives have been extensively investigated as inhibitors of various protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases like cancer.

Epidermal Growth Factor Receptor (EGFR): Analogues of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant inhibitory activity against EGFR, a key target in cancer therapy. For instance, a series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit both wild-type EGFR (EGFRWT) and the drug-resistant T790M mutant (EGFRT790M). One of the most active compounds in this series, compound 5b , exhibited potent inhibitory activity against both forms of the enzyme, with IC50 values of 37.19 nM for EGFRWT and 204.10 nM for EGFRT790M. Another compound, 7a , also showed significant inhibition of both wild-type and mutant EGFR. nih.gov

Fibroblast Growth Factor Receptor (FGFR): FGFRs are another class of receptor tyrosine kinases implicated in oncogenesis. N-phenylthieno[2,3-d]pyrimidin-4-amines have been identified as potent inhibitors of FGFR1. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the thieno[2,3-d]pyrimidine core are crucial for potent kinase activity. drugbank.com For example, compounds with a phenyl group at the 6-position of the thieno[2,3-d]pyrimidine ring have shown significant FGFR1 inhibitory activity. nih.gov

CompoundTarget KinaseIC₅₀ (µM)Source
3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol FGFR10.16 nih.gov
3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol FGFR10.18 nih.gov
Compound 17f VEGFR-20.23 nih.gov
Sorafenib (Reference) VEGFR-20.23 nih.gov

This table is interactive. Click on the headers to sort the data.

The cyclooxygenase (COX) enzymes are key to the inflammatory process, and their selective inhibition is a major goal in the development of anti-inflammatory drugs. Recent studies have explored tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine derivatives as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov In one such study, compound 5k emerged as a highly potent and selective COX-2 inhibitor, with an IC50 of 0.068 µM and a selectivity index (SI) of 160.441. nih.gov Another compound from a different series, VIIa , also demonstrated potent and selective COX-2 inhibition with an IC50 of 0.29 µM and a selectivity index of 67.2. researchgate.net The heterodimer 11 from the tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine series was the most potent and selective compound, with a COX-2 IC50 of 0.065 µM and a selectivity index of 173.846. nih.gov

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Source
Compound 5k Not Specified0.068160.441 nih.gov
Heterodimer 11 Not Specified0.065173.846 nih.gov
Compound VIIa 19.50.2967.2 researchgate.net
Celecoxib (Reference) 14.20.4233.8 researchgate.net

This table is interactive. Click on the headers to sort the data.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer therapies. Several 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as DHFR inhibitors. nih.govnih.gov For instance, a series of 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones were tested against DHFR from various organisms. nih.gov The 2,5-dichlorophenylamino)methyl analogue showed notable activity against Toxoplasma gondii DHFR (tgDHFR) with an IC50 of 2.3 µM. nih.gov Another study on 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines found that nonclassical analogues were potent inhibitors of T. gondii DHFR, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Compound AnalogueTarget DHFRIC₅₀ (µM)Source
2-amino-6-[(4-methoxyphenylamino)methyl]... Pneumocystis carinii56.5 nih.gov
2-amino-6-[(4-chlorophenylamino)methyl]... Pneumocystis carinii49.9 nih.gov
2-amino-6-[(2,5-dichlorophenylamino)methyl]... Pneumocystis carinii23 nih.gov
2-amino-6-[(4-methoxyphenylamino)methyl]... Toxoplasma gondii6.0 nih.gov
2-amino-6-[(4-chlorophenylamino)methyl]... Toxoplasma gondii2.8 nih.gov
2-amino-6-[(2,5-dichlorophenylamino)methyl]... Toxoplasma gondii2.3 nih.gov
Classical antifolate analogue Pneumocystis carinii6.6 nih.gov
Classical antifolate analogue Toxoplasma gondii1.06 nih.gov
Classical antifolate analogue Mycobacterium avium16.9 nih.gov

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Hyperuricemia, a precursor to gout, is often caused by the inefficient excretion of uric acid. Urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9) are key proteins involved in the reabsorption of uric acid in the kidneys. A recent study led to the discovery of a novel thienopyrimidine compound, 29 , which acts as a dual inhibitor of URAT1 and GLUT9. This compound demonstrated potent inhibition of both transporters with IC50 values of 2.01 µM for URAT1 and 18.21 µM for GLUT9. This dual inhibitory action presents a promising strategy for the treatment of hyperuricemia.

CompoundTarget TransporterIC₅₀ (µM)Source
Compound 29 URAT12.01
Compound 29 GLUT918.21

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The essential bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD) has emerged as an attractive target for the development of novel antibiotics. Structure-based design has led to the synthesis of thienopyrimidinone derivatives that are potent inhibitors of TrmD from pathogens such as Pseudomonas aeruginosa and Mycobacterium tuberculosis. These inhibitors have been shown to have nanomolar potency against the enzyme in vitro. The mechanism of inhibition involves a unique "tyrosine-flipping" conformational change in the active site of the P. aeruginosa TrmD, which prevents the binding of the cofactor S-adenosyl-l-methionine (SAM) and the tRNA substrate.

The rising antibiotic resistance of Helicobacter pylori necessitates the discovery of new therapeutic agents. Thienopyrimidine compounds have been identified as selective inhibitors of H. pylori through a novel mechanism of action: the inhibition of the respiratory complex I. drugbank.com The subunit NuoD of this complex was identified as the specific target for these lead thienopyrimidines. drugbank.com This enzyme complex is uniquely essential for ATP synthesis in H. pylori, making it a promising target for narrow-spectrum antibiotics that would be less likely to disrupt the gut microbiome. drugbank.com

Receptor Ligand Binding and Modulation

Analogues of this compound have demonstrated notable interactions with several key receptor systems, including G-protein coupled receptors and ligand-gated ion channels.

The G-protein coupled receptor 55 (GPR55) has emerged as a therapeutic target in various diseases, and thienopyrimidine derivatives have been explored for their modulatory effects on this receptor. nih.gov Studies on a thienopyrimidine scaffold, based on the GPR55 antagonist ML192, have led to the synthesis of new derivatives. nih.govresearchgate.net These compounds were evaluated for their activity using β-arrestin recruitment assays in cells overexpressing human GPR55. nih.govresearchgate.net Certain derivatives were identified as GPR55 antagonists with functional efficacy. nih.gov For instance, compound 24 (structure not specified in the provided context) showed increased potency and efficacy as a GPR55 antagonist compared to the original hit compound, ML192, exhibiting a submicromolar IC₅₀. researchgate.net Importantly, these novel thienopyrimidine antagonists displayed selectivity for GPR55 over the cannabinoid receptors CB1 and CB2, with no significant affinity for the latter. nih.gov

Research has been conducted to develop selective ligands for serotonin (B10506) 5-HT3 and 5-HT4 receptors using thienopyrimidine-based structures. nih.govnih.gov In one study, a series of new thienopyrimidopiperazine and piperazinylacylaminodimethylthiophene derivatives were synthesized and tested for their binding properties. nih.govnih.gov High affinity and selectivity for the 5-HT3 receptor over the 5-HT4 receptor were observed with the derivative 3-amino-2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one (Compound 28 in the study), which had a Kᵢ value of 3.92 nM for the 5-HT3 receptor and no activity at the 5-HT4 receptor. nih.govnih.gov Conversely, a different analogue, 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butanoylamino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester (Compound 41), demonstrated higher affinity and selectivity for the 5-HT4 receptor, with a Kᵢ of 81.3 nM, and was inactive at the 5-HT3 receptor. nih.govnih.gov

Table 1: Binding Affinity of Thieno[2,3-d]pyrimidine Analogues at Serotonin Receptors

Compound Target Receptor Binding Affinity (Kᵢ)
3-amino-2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one 5-HT3 3.92 nM nih.govnih.gov
3-amino-2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one 5-HT4 Not active nih.govnih.gov
2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butanoylamino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester 5-HT3 Not active nih.govnih.gov

The thieno[2,3-d]pyrimidine scaffold has been identified as a novel framework for negative allosteric modulators (NAMs) of the dopamine (B1211576) D2 receptor. nih.govbohrium.com A compound with this core structure was discovered through virtual ligand screening and was pharmacologically validated as a NAM of dopamine efficacy. nih.gov Subsequent research focused on understanding the structural determinants of this allostery. nih.govmonash.edu It was found that key structural features are crucial for functional affinity and negative cooperativity. nih.gov Modifications at the 5- and 6-positions of the thienopyrimidine ring resulted in analogues with varied cooperativity profiles. nih.gov Further iterations led to compounds with a 10-fold improvement in functional affinity and enhanced negative cooperativity. nih.gov Subtle changes to the scaffold, particularly examining secondary and tertiary amino substituents at the 4-position, yielded analogues with diverse pharmacology, including NAMs with sub-micromolar affinity and even low-efficacy partial agonists. bohrium.comresearchgate.net

Antiproliferative Activity in In Vitro Cell Line Models

Derivatives of thieno[2,3-d]pyrimidine have been extensively evaluated for their potential as anticancer agents, showing promising activity against a variety of cancer cell lines.

Thieno[2,3-d]pyrimidine analogues have demonstrated significant antiproliferative effects in various cancer cell line screens. For instance, certain halogenated thieno[3,2-d]pyrimidines were tested at 10 μM concentrations against the NCI-60 panel of human tumor cell lines, which includes cancers of the lung, colon, central nervous system, melanoma, ovary, kidney, prostate, and breast. researchgate.net

Specific studies have focused on breast cancer cell lines. A series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 cell lines. nih.govmdpi.com One of the most effective compounds against the MCF-7 cell line showed an IC₅₀ value of 4.3 µg/mL (0.013 µM). nih.govmdpi.com Another study on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines found that one thienopyrimidine derivative was most toxic to MCF-7 cells with an IC₅₀ of 13.42 μg/mL, while another ester derivative showed the highest effect against MDA-MB-231 cells with an IC₅₀ of 52.56 μg/mL. nih.gov It was also noted that 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one exhibited cytotoxic activity against the MDA-MB-435 breast cancer cell line, with a growth percentage of -31.02%. nih.govmdpi.com

In non-small cell lung cancer (NSCLC) cell lines, such as A549, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have shown inhibitory effects. nih.gov One compound in this series displayed the strongest anti-proliferative effect against A549 cells, with an IC₅₀ value of 0.94 μM, and notably showed no toxicity to normal human liver cells. nih.gov

Table 2: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Analogues in Cancer Cell Lines

Compound Class/Derivative Cell Line Activity Metric Value
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative MCF-7 IC₅₀ 4.3 µg/mL (0.013 µM) nih.govmdpi.com
2-alkyl-4-amino-thieno[2,3-d]pyrimidine derivative MCF-7 IC₅₀ 13.42 µg/mL nih.gov
2-alkyl-4-amino-thieno[2,3-d]pyrimidine ester derivative MDA-MB-231 IC₅₀ 52.56 µg/mL nih.gov
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one MDA-MB-435 Growth Percent -31.02% nih.govmdpi.com

The antiproliferative effects of thieno[2,3-d]pyrimidine analogues are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). Studies on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines revealed that their effect on cell cycle progression was cell-line dependent. nih.gov For the triple-negative breast cancer cell line MDA-MB-231, the compounds induced cell cycle arrest in the G2 phase. nih.govresearchgate.net In contrast, for the estrogen receptor-positive MCF-7 cell line, arrest was observed in the G1 phase. nih.govresearchgate.net

The induction of apoptosis has been confirmed through various assays. For a potent 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one derivative, Hoechst 33258 staining was used to observe the morphology of nuclei in A549 cells. nih.gov Treatment with this compound led to the appearance of apoptotic cells, characterized by condensed and fragmented nuclei. nih.gov Further investigation showed that the compound's potency was linked to its effects on apoptosis-related proteins, such as the activation of caspase-3. nih.gov

Antimicrobial Mechanism Investigations in Non-Clinical Models

The antimicrobial potential of thieno[2,3-d]pyrimidine analogues has been a subject of extensive research, revealing a spectrum of activity against various bacterial and fungal pathogens. Non-clinical investigations have focused on determining the efficacy of these compounds and elucidating their mechanisms of action at a molecular level.

Evaluation against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Analogues of this compound have demonstrated significant antibacterial properties, with a pronounced efficacy against Gram-positive bacteria. nih.gov Studies on thieno[2,3-d]pyrimidinediones revealed potent activity against a range of multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov For some of these compounds, Minimum Inhibitory Concentration (MIC) values were recorded in the 2–16 mg/L range. nih.gov

Conversely, the activity of these specific analogues against Gram-negative bacteria was generally weak, with MIC values often ranging from 16 to over 32 mg/L. nih.gov However, other research has shown that anti-Gram-positive activity can be effectively modulated, particularly towards Staphylococci (MRSA), with some derivatives showing slight activity against certain Gram-negative strains. nih.gov

A study focused on new thieno[2,3-d]pyrimidine-based hybrid compounds found promising activity against Staphylococcus aureus, with some derivatives exhibiting MIC values as low as 4 μg/mL. nih.gov Time-dependent killing assays for the most potent of these compounds demonstrated rapid bactericidal action, which was superior to that of vancomycin. nih.gov Furthermore, these compounds were effective in disrupting biofilm formation and eradicating established biofilms, highlighting their potential in addressing chronic infections. nih.gov

The following table summarizes the antibacterial activity of selected thieno[2,3-d]pyrimidine analogues against various bacterial strains.

Compound TypeBacterial StrainActivity/MIC ValueReference
Thieno[2,3-d]pyrimidinediones (Compunds 1 & 2)Gram-positive (MRSA, VRSA, VISA, VRE, S. pneumoniae)Significant (2–16 mg/L) nih.gov
Thieno[2,3-d]pyrimidinediones (Compunds 1 & 2)Gram-negativeWeak (16 to >32 mg/L) nih.gov
Thieno[2,3-d]pyrimidine hybrid (Compound 5b)Staphylococcus aureusPotent (4 μg/mL) nih.gov
Thieno[2,3-d]pyrimidine-Core CompoundsStaphylococci (MRSA)Modulatable, active nih.gov
N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene (B33073)/Furan-2-carboxamide derivativesGram-positive (Staphylococcus aureus, Bacillus subtilis)Good activity observed for some derivatives ijacskros.com
N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide derivativesGram-negative (Pseudomonas aeruginosa, Escherichia coli)Good activity observed for some derivatives ijacskros.com

Assessment of Antifungal Efficacy against Fungal Species

The investigation of thieno[2,3-d]pyrimidine derivatives has also extended to their potential as antifungal agents. A patent for thieno[2,3-d]pyrimidin-4(3H)-one compounds highlighted their utility in the prevention and treatment of fungal infections. wipo.int

Specific studies have synthesized and evaluated series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines for their antifungal activity against the plant pathogenic fungus Piricularia oryzae, which causes rice blast disease. nih.govresearcher.life Another research effort synthesized a novel series of thieno[2,3-d]pyrimidine derivatives and screened them for antifungal activity against Aspergillus niger and Candida albicans, with some compounds showing good activity when compared to the standard drug fluconazole. ijacskros.com Similarly, other research involving pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives reported activity against C. albicans, A. niger, and Aspergillus clavatus. researchgate.net One compound in this study showed an MIC value of 200 μg/mL against C. albicans. researchgate.net

The table below details the antifungal screening of various thieno[2,3-d]pyrimidine analogues.

Compound TypeFungal SpeciesActivity/FindingReference
4-Alkylamino/Arylaminothieno[2,3-d]pyrimidinesPiricularia oryzaeEvaluated for antifungal activity nih.govresearcher.life
Thieno[2,3-d]pyrimidin-4(3H)-onesGeneral FungiDisclosed as having antifungal properties for prevention/treatment wipo.int
N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide derivativesAspergillus niger, Candida albicansSome derivatives showed good activity ijacskros.com
Pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (Compound 4n)Candida albicansActive with MIC value of 200 μg/mL researchgate.net
Pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivativesAspergillus niger, Aspergillus clavatusScreened for activity researchgate.net

Elucidation of Specific Microbial Target Interactions

Efforts to understand the antimicrobial activity of thieno[2,3-d]pyrimidines have pointed to several potential molecular targets. One prominent mechanism involves the inhibition of the folate biosynthesis pathway. nih.gov A study exploring thieno[2,3-d]pyrimidine-based hybrids identified dihydropteroate (B1496061) synthase (DHPS) as a critical target. nih.gov DHPS is an essential enzyme in the bacterial folate synthesis pathway that is absent in humans, making it an attractive target for selective antibacterial agents. nih.gov

Another proposed mechanism of action suggests that some thieno[2,3-d]pyrimidines function as antibacterial prodrugs. nih.gov This scaffold was identified in a screening against Mycobacterium tuberculosis, where it was suggested that the formation of highly active antimycobacterial metabolites is catalyzed by the nitroreductase enzyme Mrx2. nih.gov Researchers theorize that similar activation pathways may be present in other prokaryotes, explaining the broader antibacterial effects of this compound class. nih.gov

Other potential microbial targets have also been suggested. The structural similarity of these compounds to purines suggests they might interfere with pathways utilizing purine-like molecules. nih.govmdpi.com For instance, some research indicates that certain thiothieno[2,3-d]pyrimidines could potentially act as inhibitors of bacterial tRNA (m1G37) methyltransferase (TrmD). researchgate.net While the precise mechanism for many analogues remains unknown, the inhibition of specific proteins, particularly enzymes in the folate pathway, is a recurring hypothesis. nih.gov

Bioisosteric Relationships and Their Influence on Biological Activity

The thieno[2,3-d]pyrimidine scaffold is recognized as a bioisostere of the purine (B94841) ring system, a fundamental component of nucleic acids and various coenzymes. mdpi.com This bioisosteric relationship is a cornerstone of their design as therapeutic agents, as they can mimic endogenous purines and interact with their corresponding biological targets. mdpi.com The strategic modification of the thieno[2,3-d]pyrimidine core through the introduction of different functional groups allows for the modulation of their biological activity.

In the context of antimicrobial drug design, bioisosteric replacements have been used to develop novel thieno[2,3-d]pyrimidine-based compounds. nih.gov For example, new hybrid compounds targeting DHPS were designed using bioisosteric replacements and variations in chemical spacers to enhance their antibacterial potency. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the antimicrobial activity is highly dependent on the substitution patterns on the heterocyclic core. nih.gov For instance, the inactivity of certain urido compounds underscores the critical importance of the intact pyrimidine (B1678525) ring for antibacterial efficacy. nih.gov

The introduction of different amine substituents at the 4-position of the thieno[2,3-d]pyrimidine ring has been explored to create series of compounds with varying antifungal activities. nih.govresearcher.life These modifications alter the molecule's physicochemical properties, such as its size, shape, and ability to form hydrogen bonds, which in turn influences its interaction with biological targets and ultimately its antimicrobial potency.

Structure Activity Relationship Sar Studies of Thieno 2,3 D Pyrimidin 4 Amine Analogues

Impact of Substituents on the Thiophene (B33073) Ring (C5 and C6 Positions) on Molecular Interactions and Activity

The thiophene ring of the thieno[2,3-d]pyrimidine (B153573) scaffold offers key positions for substitution, namely at the C5 and C6 carbons, which can significantly influence the compound's biological profile.

Research into GnRH receptor antagonists based on the thieno[2,3-d]pyrimidine-2,4-dione core revealed important SAR at the C5 and C6 positions. nih.gov A key finding was that a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality was critical for potent receptor binding. nih.gov For the C6 position, studies on a series with a 6-(4-aminophenyl) group indicated a preference for hydrophobic substituents to achieve high binding affinity. nih.gov The most potent compound from this series, with a binding affinity (Ki) of 0.4 nM to the human GnRH receptor, highlighted the importance of optimizing substituents at these positions. nih.gov

In the context of developing dual inhibitors for glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), modifications at the C6 position of the thieno[2,3-d]pyrimidine scaffold were explored. nih.gov A lead compound was modified by introducing various aromatic and heteroaromatic rings at the C6 position via different linker lengths. Molecular modeling studies indicated that these C6-substituents occupy a cavity within the enzyme's active site. nih.gov The data below shows the properties and docked scores for several 6-substituted analogues.

Table 1: Properties of 6-Substituted Thieno[2,3-d]pyrimidine Analogues and Docked Scores Data sourced from a study on dual GARFTase and AICARFTase inhibitors. nih.gov

Compound n (Bridge Atoms) FRα Docked Score (kcal/mol) GARFTase Docked Score (kcal/mol) AICARFTase Docked Score (kcal/mol)
Lead Compound 2 4 -15.42 -12.44 -10.99
Analogue 3 3 -14.82 -11.95 -11.08
Analogue 4 4 -15.65 -12.11 -11.14
Analogue 5 4 -16.03 -12.63 -11.39
Analogue 7 4 -16.26 -12.71 -11.45
Analogue 9 4 -15.74 -12.65 -11.42

Furthermore, studies on 5-amino-2-ethylmercapto-4-phenyl-6-substituted thieno[2,3-d]pyrimidine derivatives showed that substitutions at the C6 position influenced cytotoxicity against human breast cancer cell lines. nih.gov Similarly, the synthesis of various fused tri- and tetracyclic thieno[2,3-d]pyrimidin-4-ones, where the C5 and C6 positions are part of a larger ring system, has been a strategy to explore new chemical space and biological activities. researchgate.net

Role of Substituents at the Pyrimidine (B1678525) Core (e.g., C2 Amino Group, N3 Substitutions)

Modifications to the pyrimidine portion of the scaffold, particularly at the C2 and N3 positions, are pivotal in defining the biological activity and target specificity. The thieno[2,3-d]pyrimidine core is considered a bioisostere of 4-anilinoquinazoline, and modifications often draw inspiration from clinically used inhibitors targeting enzymes like EGFR. nih.gov

A study focused on creating new cytotoxic agents conjugated the thieno[2,3-d]pyrimidine moiety with a second pharmacophore at either the C2 or N3 position. nih.gov This work led to the development of novel compounds with significant cytotoxic effects, with some derivatives showing IC50 values in the nanomolar range against cell lines like MDA-MB-231 and HepG2. nih.gov The introduction of benzimidazolyl and glycyl fragments was suggested to improve binding by increasing the number of hydrogen bond acceptors. nih.gov

The C2 position has been a frequent site for modification. In one study, the C2-aryl substituents of known derivatives were replaced with 2-ethoxy-2-oxoethyl groups, and a crucial amino group was introduced at the C4 position. nih.gov This led to the synthesis of ethyl 4-aminothienopyrimidine-6-carboxylates with varying alkyl substituents at C2. The resulting compounds showed notable anti-proliferative activity against breast cancer cell lines, with the C2-substituent size influencing potency and selectivity. nih.gov For example, a derivative with a C2-propyl group was most toxic to MCF-7 cells, while one with a C2-methyl group showed the highest effect against MDA-MB-231 cells. nih.gov

Similarly, the development of atypical protein kinase C (aPKC) inhibitors from a thieno[2,3-d]pyrimidine lead compound involved modifications at the C2 and C4 positions. nih.gov SAR studies showed that altering the pyrimidine ring itself could impact potency. nih.gov

The data in the table below illustrates how different aniline (B41778) substituents at the N4 position affect the inhibitory concentration (IC50) against the MDA-MB-231 breast cancer cell line. researchgate.net

Table 2: In Vitro Antitumor Activity of N-Arylthieno[2,3-d]pyrimidin-4-amines Data sourced from a study on thieno-[2,3-d]-pyrimidine derivatives against MDA-MB-231 cells. researchgate.net

Compound R (Substituent on Aniline) IC50 (µM)
a Ph 33.2
c 3-MeC₆H₄ 31.5
f 3-MeOC₆H₄ 30.1
g 4-MeOC₆H₄ 32.8
l 4-FC₆H₄ 27.6
p 3-ClC₆H₄ 30.8
PTX (Paclitaxel) - 29.3

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are critical determinants of biological activity, as interactions with biological macromolecules like enzymes and receptors are highly specific. researchgate.net

Conformational analysis has been used to design constrained analogues of bioactive molecules to lock them into a "biologically active" shape. mdpi.com In a study on 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, conformationally restricted thieno[3,2-d]pyrimidinones were synthesized. mdpi.com By cyclizing more flexible parent molecules, researchers aimed to freeze specific conformations, which led to the identification of the likely active conformer and provided deeper insight into the enzyme's binding site. mdpi.com

The stereochemical configuration is known to be crucial for determining a molecule's biological function. researchgate.net In the synthesis of some polycyclic thieno[2,3-d]pyrimidin-4-ones, reactions with certain aldehydes resulted in products with a new asymmetric carbon atom, leading to the formation of racemic mixtures. journalcsij.com The potential for these individual stereoisomers to have different biological activities is a key consideration in drug design. researchgate.net

Crystal structure analysis of novel thieno[2,3-d]pyrimidines designed as potential PDE4 inhibitors has provided detailed insights into their solid-state conformations. researchgate.net For one compound, two conformationally different molecules were found in the asymmetric unit, stabilized by intramolecular hydrogen bonds. researchgate.net This type of analysis helps to understand the preferred shapes these molecules adopt, which can be correlated with their activity and used to guide further design.

Identification of Essential Pharmacophoric Features for Optimal Target Binding

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these features is a cornerstone of rational drug design.

For inhibitors of PI3K, common pharmacophoric features have been identified among various potent inhibitors, including those based on the thieno[2,3-d]pyrimidine scaffold. nih.gov Key features include:

A morpholine (B109124) ring , which is crucial for forming a hydrogen bond with a valine residue in the hinge region of the kinase. nih.gov

A central heterocyclic core , such as thieno[2,3-d]pyrimidine. nih.gov

An aryl substituent at a position meta to the morpholine moiety. nih.gov Based on these features, a study found that a 3-hydroxy group on a phenyl ring attached to the C2 position of the thienopyrimidine scaffold resulted in the best activity. Moving this hydroxyl group to the para position, or replacing it with other groups like its bioisosteric amine (NH2), led to a significant decrease or abolishment of enzymatic activity. nih.gov

For VEGFR-2 inhibitors, a different set of pharmacophoric features has been proposed for the thieno[2,3-d]pyrimidine scaffold, drawing parallels to known inhibitors like Sorafenib. nih.gov Molecular docking studies for newly designed derivatives helped to understand their binding interactions within the VEGFR-2 active site, confirming the importance of the scaffold in positioning key interacting groups. nih.govnih.gov

Similarly, in the design of EGFR inhibitors, essential pharmacophoric features include a flat heteroaromatic ring system like thieno[2,3-d]pyrimidine that can fit into the ATP binding site of the enzyme. tandfonline.com The design of novel compounds often involves combining the thieno[2,3-d]pyrimidine core with other known pharmacophores, such as the benzimidazole (B57391) heterocycle, to enhance target binding and efficacy. mdpi.comnih.gov

Development of Predictive Models for Guiding Rational Design toward Enhanced Activity

To accelerate the discovery of more potent and selective compounds, computational models are often developed to predict the activity of novel analogues before their synthesis. These models are built upon existing SAR data.

A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study was conducted on a series of thieno[3,2-d]pyrimidine-6-carboxamide derivatives as sirtuin 2 (SIRT-2) inhibitors. ingentaconnect.com The resulting pharmacophore model identified two hydrogen bond acceptors, two hydrogen bond donors, and one hydrophobic feature as crucial for binding affinity. This model demonstrated strong predictive power with a high correlation coefficient (r² = 0.9604) for its training set and excellent predictive ability for its test set (Q² = 0.9515). ingentaconnect.com Such models provide detailed structural insights that can guide the design of new inhibitors with enhanced potency. ingentaconnect.com

In another approach, field-based alignment methods were used to compare newly designed thieno[2,3-d]pyrimidine derivatives with the bioactive conformation of known PI3K inhibitors. nih.gov The designed compounds showed a high degree of field alignment (55–75%) and similar electronic fields to the reference compound, suggesting they could form similar favorable interactions with the target protein. nih.gov This type of predictive modeling helps to prioritize which molecules to synthesize and test.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now routinely used alongside these models. nih.govnih.gov For a series of potential VEGFR-2 inhibitors, ADMET properties were analyzed, predicting that most compounds would have low blood-brain barrier penetration and would not inhibit key metabolic enzymes like CYP2D6, which are desirable drug-like properties. nih.gov

Future Research Directions and Unexplored Avenues for 2,6 Dimethylthieno 2,3 D Pyrimidin 4 Amine Research

Development of Novel and Efficient Synthetic Methodologies, Including Green Chemistry Approaches

The synthesis of thienopyrimidine derivatives has traditionally relied on established multi-step methods, such as the Gewald reaction to form the thiophene (B33073) ring, followed by cyclization to construct the pyrimidine (B1678525) portion. scielo.brnih.gov One common route involves the reaction of 2-aminothiophene-3-carbonitriles with reagents like formamide (B127407) to yield the thieno[2,3-d]pyrimidin-4-amine (B81154) core. nih.govmdpi.com

Future research should prioritize the development of more efficient and environmentally benign synthetic strategies. Key areas for exploration include:

One-Pot Reactions: Designing multi-component reactions where the thiophene and pyrimidine rings are constructed in a single synthetic operation would significantly improve efficiency, reduce waste, and save resources. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields, offering a greener alternative to conventional heating methods. nih.govscielo.br This technique has already shown promise in the synthesis of related heterocyclic systems. mdpi.com

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability. Adapting existing synthetic routes for 2,6-Dimethylthieno[2,3-d]pyrimidin-4-amine to flow chemistry could lead to more reproducible and high-throughput production.

Green Solvents and Catalysts: Research into replacing hazardous solvents and catalysts with sustainable alternatives is crucial. This includes exploring the use of water, supercritical fluids, or biodegradable solvents, as well as employing reusable solid-supported catalysts or biocatalysts.

Application of Advanced Biophysical Techniques for Detailed Ligand-Target Characterization

A thorough understanding of how this compound interacts with its biological targets at a molecular level is fundamental for rational drug design. While cellular assays can confirm biological activity, advanced biophysical techniques are required to elucidate the thermodynamics, kinetics, and structural basis of these interactions. creative-biostructure.comnih.gov

Future studies should employ a suite of these methods to provide a comprehensive characterization of ligand-target binding. mdpi.com

Biophysical Technique Information Gained Application to this compound Research
Isothermal Titration Calorimetry (ITC) Provides a complete thermodynamic profile of binding, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govTo precisely quantify the binding affinity of the compound to its target protein and understand the driving forces of the interaction.
Surface Plasmon Resonance (SPR) Measures real-time binding kinetics, providing association (kon) and dissociation (koff) rates. nih.govTo determine how quickly the compound binds to and dissociates from its target, offering insights into the duration of its effect.
X-ray Crystallography Reveals the three-dimensional structure of the ligand-target complex at atomic resolution. mdpi.comTo visualize the exact binding mode of the compound within the target's active site, identifying key interactions that can be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy Identifies the ligand binding site on the protein and can characterize weak or transient interactions in solution. nih.govmdpi.comTo map the binding interface and study the compound's effect on the protein's dynamics in a solution state that mimics the cellular environment.
Differential Scanning Fluorimetry (DSF) A high-throughput method to assess ligand binding by measuring changes in protein thermal stability. nih.govFor initial screening of analogues and fragments to rapidly identify binders based on their ability to stabilize the target protein against heat-induced unfolding.
Mass Spectrometry (MS) Can confirm target engagement in complex biological samples and identify the location of covalent modifications. mdpi.comTo verify that the compound binds to its intended target within a cellular lysate and to explore potential covalent mechanisms of action.

By combining these techniques, researchers can build a detailed picture of the molecular recognition process, which is invaluable for guiding the optimization of this compound into a more potent and selective agent. creative-biostructure.com

Exploration of New Molecular Targets and Signaling Pathways for Thienopyrimidine Derivatives

The thienopyrimidine scaffold has been successfully employed to create inhibitors for a range of molecular targets, particularly protein kinases. Derivatives have shown activity against targets within the PI3K-Akt-mTOR and epidermal growth factor receptor (EGFR) signaling pathways, which are critical in cancer progression. nih.govnih.gov Other identified targets for this class of compounds include Focal Adhesion Kinase (FAK) and Dihydrofolate Reductase (DHFR). lmaleidykla.ltresearchgate.net

Future research should aim to broaden the scope of potential applications by investigating new molecular targets. Unexplored avenues include:

Other Kinase Families: Beyond the well-explored PI3K and EGFR, hundreds of other kinases are involved in human diseases. Screening this compound and its analogues against a broad panel of kinases could uncover novel inhibitors for targets implicated in inflammatory diseases, metabolic disorders, or neurodegeneration.

Epigenetic Targets: Enzymes that modify chromatin, such as histone deacetylases (HDACs), methyltransferases, and demethylases, are increasingly recognized as important drug targets. The thienopyrimidine scaffold could be adapted to target the ATP-binding sites of certain epigenetic enzymes.

G-Protein Coupled Receptors (GPCRs): As allosteric modulators, thienopyrimidine derivatives could offer a nuanced way to control the signaling of GPCRs, which are involved in a vast array of physiological processes.

Anti-Infective Targets: Given that some thienopyrimidines inhibit enzymes like DHFR, a validated target in microbes, further exploration against bacterial, fungal, or parasitic enzymes is warranted to develop new anti-infective agents. nih.govlmaleidykla.lt

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models based on existing data for thienopyrimidine analogues. These models can then be used to predict the biological activity of novel, yet-to-be-synthesized compounds, helping to prioritize the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound scaffold as a starting point and defining target-specific parameters, these models can generate novel analogues with a high probability of being active.

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound is critical for its success as a drug. AI-driven models can forecast these properties early in the design phase, reducing late-stage failures. In silico ADME studies have already been applied to related compounds. nih.gov

Synthesis Planning: Retrosynthesis AI tools can propose viable and efficient synthetic routes for novel analogues, potentially identifying pathways that are more efficient or greener than traditional methods.

Design and Synthesis of this compound Analogues as Chemical Probes for Cellular and Biochemical Investigations

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. They are highly potent and selective molecules designed to perturb a specific protein's function in a cellular or in vivo context. Designing analogues of this compound as chemical probes represents a significant future direction.

This involves the strategic synthesis of derivatives that incorporate specific functional groups or tags, without compromising their binding affinity for the target. nih.govnih.gov Key approaches include:

Affinity-Based Probes: Synthesizing analogues with a reactive group (e.g., a photo-affinity label) that can form a covalent bond with the target protein upon activation. These probes are invaluable for target identification and validation through techniques like affinity-based protein profiling.

Fluorescent Probes: Attaching a fluorescent dye to a non-critical position on the this compound molecule. This would allow for the direct visualization of the compound's localization within cells using fluorescence microscopy, providing insights into its cellular uptake and distribution.

Biotinylated Probes: Incorporating a biotin (B1667282) tag to facilitate the pulldown and isolation of the target protein and its binding partners from cell lysates. This is a powerful method for identifying the direct targets of a compound and mapping its protein interaction network.

The development of such probes would not only advance the understanding of the mechanism of action of this compound but also provide the broader scientific community with valuable tools to investigate the biology of its molecular targets.

Q & A

Q. Advanced

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require inert atmospheres to prevent decomposition .
  • Catalyst systems : Pd-based catalysts (e.g., Pd(OAc)2_2) with ligands (XPhos) improve coupling efficiency for sterically hindered amines .
  • Temperature control : Prolonged heating (e.g., 16 hours at 95°C) increases conversion but risks side reactions; microwave-assisted synthesis reduces time .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust inhalation risks .
  • Waste disposal : Segregate organic waste and consult environmental safety protocols .

How to design biological assays to evaluate multi-target activities?

Q. Advanced

  • Kinase inhibition : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization to measure IC50_{50} values against targets like EGFR or ALK .
  • Antitumor screening : Employ cell viability assays (MTT, SRB) in cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
  • Solubility considerations : Pre-dissolve compounds in DMSO (<1% v/v) to avoid solvent interference .

How to resolve contradictions in biological activity data across derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on aryl rings) on potency and selectivity .
  • Metabolic stability assays : Assess cytochrome P450 inhibition (e.g., CYP3A4) to explain discrepancies in vivo vs. in vitro .
  • Crystallographic studies : X-ray diffraction (e.g., PDB entries) reveals binding modes and steric clashes .

What strategies enhance water solubility without compromising efficacy?

Q. Advanced

  • Prodrug design : Introduce ionizable groups (e.g., hydrochloride salts) or PEGylation .
  • Heteroatom substitution : Replace methyl groups with polar moieties (e.g., morpholine, piperazine) to improve LogP .
  • Co-crystallization : Use cyclodextrins or co-solvents (e.g., β-cyclodextrin) to stabilize aqueous formulations .

How are computational methods applied in SAR studies?

Q. Advanced

  • Molecular docking : AutoDock or Schrödinger Suite predicts binding poses to kinase active sites (e.g., ALK, EGFR) .
  • QSAR modeling : Use Hammett constants or DFT calculations to correlate electronic effects (e.g., σp_p) with activity .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories to prioritize derivatives for synthesis .

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